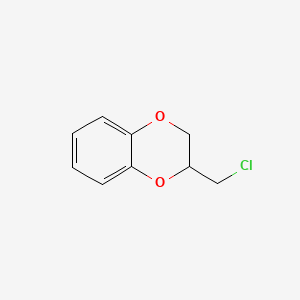
2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
Cat. No. B1266408
Key on ui cas rn:
2164-33-2
M. Wt: 184.62 g/mol
InChI Key: AYPKYQSHFKQVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05480905
Procedure details


Commercial grade of 2-chloromethyl-1,4-benzodioxane (10.0 g, 54.7 mmol) and phthalimide potassium salt (12.0 g, 65.0 mmol) were added to N,N-dimethylformamide (350 ml) and subjected to reaction overnight under reflux; thereafter, N,N-dlmethylformamide was distilled off under vacuum. Water (250 ml) was added to the residue and the mixture was stirred well, with the floating solids being subsequently recovered by filtration. The solids were dried, then recrystallized from methanol/methylene chloride, thereby yielding (1,4-benzodioxan-2-ylmethyl)phthalimide as a colorless tabular crystal in an amount of 8.43 g. The thus obtained crystal was dissolved in ethanol (500 ml); to the solution, hydrazine hydrate (4.3 g) was added, followed by refluxing under heating for 3 h. The resulting solids were filtered off and ethanol was distilled off under vacuum, followed by addition of water (300 ml). Thereafter, an aqueous solution of 6N sodium hydroxide was added to adjust pH to 12 and the mixture was subjected to 3 cycles of extraction with methylene chloride. The methylene chloride layers were dried with anhydrous sodium sulfate, and concentrated under vacuum, thereby yielding a crude product of 2-aminomethyl-1,4-benzodioxane as a colorless oil (crude product, 4.3 g).



Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1.[K].C1(=O)[NH:18]C(=O)C2=CC=CC=C12>CN(C)C=O>[NH2:18][CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1 |f:1.2,^1:12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1COC2=C(O1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred well, with the floating solids
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subjected to reaction overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
thereafter, N,N-dlmethylformamide was distilled off under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (250 ml) was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
being subsequently recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol/methylene chloride
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The thus obtained crystal was dissolved in ethanol (500 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the solution, hydrazine hydrate (4.3 g) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 3 h
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids were filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
ethanol was distilled off under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of water (300 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereafter, an aqueous solution of 6N sodium hydroxide was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was subjected to 3 cycles of extraction with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride layers were dried with anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1COC2=C(O1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
